螺环-NPB

描述

Spiro-NPB (CAS: 932739-76-9) is a model system that has been used to study the interaction between singlet oxygen, metal chelate, and acetylacetonate . The yields of the device are dependent on the surface area of the metal chelate, which determines the efficiency of light absorption .

Synthesis Analysis

Spiro-NPB and its derivatives have been synthesized using well-known Buchwald Hartwig and Suzuki cross-coupling reactions . These materials showed higher decomposition temperatures (over 450 °C) at 5% weight reduction .

Molecular Structure Analysis

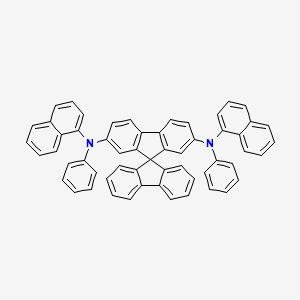

Spiro-NPB contains a total of 108 bonds; 70 non-H bonds, 58 multiple bonds, 6 rotatable bonds, 58 aromatic bonds, 2 five-membered rings, 10 six-membered rings, 4 nine-membered rings, 2 ten-membered rings, and 2 tertiary amines (aromatic) .

Chemical Reactions Analysis

The photoluminescence spectra of Spiro-NPB displayed emissions at 450 nm . Triplet energy values were obtained from PL spectra .

Physical And Chemical Properties Analysis

Spiro-NPB has a molecular weight of 750.93 g/mol . It has a density of 1.35 and a melting point of 284 °C . It appears as a powder to crystal and is white to yellow in color .

科学研究应用

在 OLED 器件中的应用

螺环-NPB 因其在 OLED(有机发光二极管)器件中的应用而广为人知。由于其具有高热稳定性和优异的电子特性,它用作空穴传输材料 (HTM)。在 OLED 中,this compound 促进正电荷载流子(空穴)从阳极到发光层的运动,这对器件的有效运行至关重要。 研究表明,与其他参考材料相比,this compound 可以提高器件性能,例如提高最大电流和功率效率 .

在电子学中的应用

在电子学领域,this compound 的作用超出了 OLED。其独特的分子结构使其适用于各种电子元件,它可以有助于提高稳定性和效率。 例如,this compound 的衍生物已应用于基于红色磷光的 OLED 器件,显示出更好的器件性能和更高的外部量子效率 . 此外,其螺环结构已被用于设计用于光电子器件的新型有机半导体 .

属性

IUPAC Name |

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Spiro-NPB as a hole transporting material in OLEDs compared to standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)?

A1: Spiro-NPB offers several advantages over standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) in OLED devices. Firstly, its spiro structure leads to a higher glass transition temperature (Tg) of 180 °C compared to NPB. [] This enhanced thermal stability is crucial for device longevity and performance at elevated temperatures. Secondly, Spiro-NPB exhibits improved hole mobility compared to NPB, with a reported value of 3.3x10-7 cm2 V-1 s-1 compared to 1.32x10-7 cm2 V-1 s-1 for NPB. [] This enhanced mobility allows for more efficient transport of holes within the device, contributing to better overall performance. Lastly, when incorporated into red phosphorescence-based OLED devices, Spiro-NPB demonstrates superior performance metrics compared to both NPB and another commonly used material, Spiro-NPB. [] Specifically, devices utilizing Spiro-NPB as the hole transporting material achieve higher maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. [] They also boast an improved external quantum efficiency of 13.64%, surpassing the efficiencies observed in reference devices based on Spiro-NPB and NPB. []

Q2: How does the cross-linking in Spiro-NPB affect its charge transport properties compared to non-cross-linked NPB?

A2: The cross-linking in Spiro-NPB significantly impacts its charge transport properties compared to non-cross-linked NPB. The rigid spiro structure restricts molecular movement and leads to a smoother thin film surface with reduced roughness. [] This structural difference translates to a lower density of states in Spiro-NPB, approximately two orders of magnitude lower than in NPB. [] Despite this lower density of states, Spiro-NPB exhibits enhanced hole mobility, suggesting a more efficient hopping transport mechanism facilitated by its structure. [] This observation highlights the importance of molecular architecture and cross-linking in influencing charge transport properties in organic materials for OLED applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

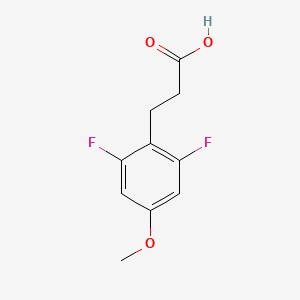

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)